4-(4-Pentylphenyl)cyclohexan-1-ol
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Overview
Description
4-(4-Pentylphenyl)cyclohexan-1-ol is an organic compound with the molecular formula C17H26O It is a type of cyclohexanol where the cyclohexane ring is substituted with a pentylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Pentylphenyl)cyclohexan-1-ol typically involves the following steps:
Addition of Grignard Reagent: The Grignard reagent, such as phenylmagnesium bromide, is added to cyclohexanone to form the intermediate.
Dehydration: The intermediate undergoes dehydration to form the corresponding alkene.
Hydroboration/Oxidation: The alkene is then subjected to hydroboration followed by oxidation to yield the desired cyclohexanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous-flow reactors and catalysts to enhance yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
4-(4-Pentylphenyl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(4-Pentylphenyl)cyclohexanone.
Reduction: Formation of 4-(4-Pentylphenyl)cyclohexane.
Substitution: Formation of various substituted cyclohexanols depending on the reagent used.
Scientific Research Applications
4-(4-Pentylphenyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 4-(4-Pentylphenyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic pentylphenyl group can interact with lipid membranes, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Isopropylphenyl)cyclohexan-1-ol
- 4-(4-Butylphenyl)cyclohexan-1-ol
- 4-(4-Methylphenyl)cyclohexan-1-ol
Uniqueness
4-(4-Pentylphenyl)cyclohexan-1-ol is unique due to its longer alkyl chain (pentyl group), which imparts distinct hydrophobic properties compared to its shorter-chain analogs. This can influence its solubility, reactivity, and interactions with biological systems .
Properties
CAS No. |
96680-48-7 |
---|---|
Molecular Formula |
C17H26O |
Molecular Weight |
246.4 g/mol |
IUPAC Name |
4-(4-pentylphenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C17H26O/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(18)13-11-16/h6-9,16-18H,2-5,10-13H2,1H3 |
InChI Key |
XFAJBPMBZWSYCW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2CCC(CC2)O |
Origin of Product |
United States |
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